1.1'-Diheptyl-4,4'-bipyridinium dibromide (often abbreviated as DPVBr2) is a viologen compound with applications in various scientific research fields. Its structure consists of two pyridinium rings linked by a central bridge and two heptyl groups attached to the nitrogen atoms of the pyridinium rings PubChem: . The key property of DPVBr2 relevant to research is its ability to undergo reversible redox reactions, changing color in the process Sigma-Aldrich: .
One prominent application of DPVBr2 is in the development of electrochromic materials. These materials exhibit changes in optical properties, such as color or transparency, upon the application of an electrical potential. DPVBr2 can be incorporated into electrodes or utilized in electrolytes for electrochromic devices. When a voltage is applied, DPVBr2 undergoes a redox reaction, and the resulting change in its oxidation state is accompanied by a shift in its absorption spectrum, leading to a visible color change Tci Chemicals: . This property makes DPVBr2 a potential candidate for the development of smart windows, displays, and other applications requiring electronically controlled light modulation.
DPVBr2 also finds applications in supramolecular chemistry, the field that explores the interactions between molecules to create organized assemblies. Due to its positively charged pyridinium rings, DPVBr2 can interact with various negatively charged molecules or surfaces. This allows researchers to design and study supramolecular structures with specific properties, such as host-guest complexes or self-assembled monolayers BLD Pharm: . The ability of DPVBr2 to undergo redox reactions can further add another dimension to the design of supramolecular systems, enabling control over their properties through external stimuli.
In addition to the areas mentioned above, DPVBr2 is being explored in other scientific research fields. Some examples include:
1,1'-Diheptyl-4,4'-bipyridinium dibromide is a synthetic compound classified as a heptyl viologen. It has the chemical formula and a molecular weight of 514.39 g/mol. This compound appears as a yellow to yellow-green powder or flakes and is primarily used in electrochromic applications, such as in organic light-emitting diodes (OLEDs), supercapacitors, and liquid crystal displays (LCDs) due to its electrochemical properties .
The mechanism of action of DHBP depends on the specific application.
The compound undergoes various redox reactions, characteristic of viologens, where it can be reduced to form a colorless radical cation. This property is exploited in electrochromic devices, allowing for reversible color changes upon oxidation and reduction. The reaction can be summarized as follows:
Additionally, it has been noted that 1,1'-diheptyl-4,4'-bipyridinium dibromide can block calcium release from the sarcoplasmic reticulum by interacting with ryanodine receptors, which indicates potential biological interactions .
1,1'-Diheptyl-4,4'-bipyridinium dibromide exhibits significant biological activity by inhibiting calcium channels. Specifically, it blocks calcium release from the sarcoplasmic reticulum through its direct interaction with ryanodine receptors. This action suggests its potential use in pharmacological applications targeting calcium signaling pathways in muscle contraction and other physiological processes .
The synthesis of 1,1'-diheptyl-4,4'-bipyridinium dibromide typically involves the reaction of 4,4'-bipyridine with heptyl bromide in the presence of a suitable base. The general synthetic route can be outlined as follows:
This method allows for the selective introduction of heptyl groups at both nitrogen atoms of the bipyridine structure .
The primary applications of 1,1'-diheptyl-4,4'-bipyridinium dibromide include:
Studies have shown that 1,1'-diheptyl-4,4'-bipyridinium dibromide interacts specifically with ryanodine receptors, affecting calcium ion release mechanisms. This interaction can be crucial for understanding its pharmacological effects and potential therapeutic applications in conditions related to calcium dysregulation .
Several compounds are structurally or functionally similar to 1,1'-diheptyl-4,4'-bipyridinium dibromide. These include:
Compound | Molecular Formula | Unique Features |
---|---|---|
1,1'-Diheptyl-4,4'-bipyridinium dibromide | Strong biological activity; effective in ECDs | |
1,1'-Dimethyl-4,4'-bipyridinium dibromide | Strong electrochromic properties | |
1,1'-Dioctyl-4,4'-bipyridinium dibromide | Enhanced solubility; longer alkyl chain | |
N,N'-Diethyl-4,4'-bipyridinium dibromide | Different interactions due to shorter chains |
This comparison highlights the unique balance of electrochemical properties and biological activity that distinguishes 1,1'-diheptyl-4,4'-bipyridinium dibromide from other similar compounds.
The nucleophilic quaternary ammoniation of 4,4'-bipyridine represents the fundamental synthetic approach for preparing 1,1'-diheptyl-4,4'-bipyridinium dibromide [2]. This reaction proceeds through a classic substitution nucleophilic bimolecular mechanism, wherein the nitrogen atoms of the bipyridine ring system act as nucleophilic centers attacking the electrophilic carbon of 1-bromoheptane [3].
The reaction mechanism involves sequential nucleophilic attacks by each pyridine nitrogen on separate molecules of 1-bromoheptane, resulting in the formation of the desired dicationic viologen salt [2] [3]. The first quaternization occurs readily under standard conditions, while the second alkylation typically requires more forcing conditions due to the electron-withdrawing effect of the initially formed pyridinium cation [4] [3].
Table 1: Nucleophilic Quaternary Ammoniation Reaction Parameters
Parameter | Optimized Conditions | Alternative Conditions |
---|---|---|
Temperature (°C) | 120 | 85 |
Reaction Time (hours) | 24-48 | 36-72 |
Solvent | Dimethylformamide (DMF) | Acetonitrile |
Nitrogen Atmosphere | Required | Recommended |
Alkyl Halide Equivalents | 2.5-3.0 | 2.0-2.5 |
Typical Yield (%) | 65-89 | 45-70 |
The optimal reaction conditions involve heating 4,4'-bipyridine with 1-bromoheptane in dimethylformamide at 120°C under nitrogen atmosphere for 24-48 hours [3]. The use of excess alkyl halide (2.5-3.0 equivalents) ensures complete dialkylation and maximizes product formation [3]. Under these conditions, yields typically range from 65-89%, representing a significant improvement over traditional methods [5].
The reaction pathway can be described by the following general equation:
4,4'-bipyridine + 2 C₇H₁₅Br → 1,1'-diheptyl-4,4'-bipyridinium dibromide
Temperature control is critical for achieving optimal yields while minimizing side reactions. Temperatures below 100°C result in incomplete conversion and extended reaction times, while temperatures exceeding 140°C can lead to decomposition and reduced yields [3] [5]. The reaction progress can be monitored through the formation of a characteristic yellow to light green precipitate, indicating the formation of the bipyridinium salt [3].
Solvent selection plays a crucial role in the success of bipyridinium salt synthesis, influencing both reaction kinetics and product yield [2] [3]. The choice of solvent affects the solubility of reactants, the stability of intermediates, and the precipitation behavior of the final product [3] [5].
Table 2: Solvent Selection and Properties for Bipyridinium Salt Synthesis
Solvent | Boiling Point (°C) | Dielectric Constant | Yield Range (%) | Reaction Rate |
---|---|---|---|---|
Dimethylformamide (DMF) | 153 | 36.7 | 70-89 | Fast |
Acetonitrile | 82 | 37.5 | 50-75 | Moderate |
Ethanol | 78 | 24.5 | 30-50 | Slow |
Methanol | 65 | 32.7 | 25-45 | Slow |
Dimethyl sulfoxide (DMSO) | 189 | 46.7 | 40-65 | Moderate |
Dimethylformamide emerges as the superior solvent for this transformation due to its high boiling point, excellent solvating properties for both ionic and neutral species, and ability to stabilize the bipyridinium product [3]. The high dielectric constant of dimethylformamide facilitates the ionization process and promotes the nucleophilic substitution mechanism [3]. Additionally, the thermal stability of dimethylformamide at elevated temperatures allows for extended reaction times without solvent decomposition [3].
Acetonitrile represents a viable alternative solvent, particularly for reactions conducted at lower temperatures [2] [3]. While acetonitrile provides moderate yields, its lower boiling point necessitates the use of sealed reaction vessels or elevated pressures to maintain reaction temperatures above 82°C [3]. The polar aprotic nature of acetonitrile facilitates the nucleophilic substitution while minimizing competing side reactions [3].
Protic solvents such as ethanol and methanol generally provide lower yields due to their ability to compete with the bipyridine nucleophile for reaction with the alkyl halide [3]. These solvents can also promote unwanted elimination reactions, leading to the formation of alkenes and reduced product yields [3]. However, protic solvents may be beneficial in specific cases where controlled reactivity is desired or when dealing with particularly reactive alkyl halides [3].
The optimization of reaction conditions involves careful consideration of concentration effects, with typical concentrations ranging from 0.1 to 0.5 molar in the chosen solvent [3] [5]. Higher concentrations can lead to improved reaction rates but may also result in increased side product formation due to intermolecular interactions [3]. The use of pseudo-high dilution conditions has been shown to improve selectivity in certain cases, particularly when minimizing oligomerization or polymerization side reactions [6].
Counterion exchange represents a critical purification and property modification step in the synthesis of bipyridinium salts [7] [8]. The nature of the counterion significantly influences the physical and chemical properties of the resulting viologen compound, including solubility, thermal stability, electrochemical behavior, and crystalline structure [7] [9] [8].
Table 3: Counterion Exchange Processes and Anion Effects
Initial Anion | Target Anion | Exchange Method | Conversion Efficiency (%) | Thermal Stability |
---|---|---|---|---|
Bromide | Hexafluorophosphate | Aqueous precipitation with KPF₆ | 85-95 | Enhanced |
Bromide | Tetrafluoroborate | Aqueous precipitation with NaBF₄ | 80-90 | Enhanced |
Bromide | Tosylate | Direct salt metathesis | 90-98 | Enhanced |
Iodide | Hexafluorophosphate | Saturated aqueous KPF₆ | 88-95 | Enhanced |
Chloride | Perchlorate | Aqueous precipitation | 75-85 | Moderate |
The most commonly employed counterion exchange method involves the precipitation of the desired salt from aqueous solution [7] [8]. For the conversion of bromide salts to hexafluorophosphate derivatives, the bipyridinium dibromide is dissolved in the minimum volume of distilled water, followed by the addition of saturated aqueous potassium hexafluorophosphate solution [7]. The hexafluorophosphate salt precipitates immediately due to its reduced water solubility compared to the bromide precursor [7].
The mechanism of counterion exchange relies on the differential solubility of various anionic species in aqueous media [7] [8]. Larger, more hydrophobic anions such as hexafluorophosphate and tetrafluoroborate typically exhibit reduced water solubility, facilitating their precipitation from aqueous solutions [7] [9]. This thermodynamic driving force enables efficient separation and purification of the desired counterion variant [7].
The choice of counterion profoundly affects the resulting material properties. Hexafluorophosphate and tetrafluoroborate counterions generally enhance thermal stability compared to halide anions, with decomposition temperatures often increased by 50-100°C [7] [8]. This enhanced stability results from the reduced nucleophilicity of fluorinated anions, which are less prone to participate in degradation reactions [7] [8].
Organic counterions, such as tosylate, offer unique advantages in terms of solubility modification and structural properties [8]. The tosylate anion provides enhanced solubility in organic solvents while maintaining excellent thermal stability [8]. The aromatic character of the tosylate anion can also influence the electronic properties of the viologen through π-π interactions and charge transfer processes [8].
The efficiency of counterion exchange depends on several factors, including the relative solubilities of the starting and target salts, the concentration of the exchange reagent, and the temperature of the exchange process [7] [8]. Complete exchange typically requires stoichiometric or slight excess amounts of the target anion source, with conversion efficiencies ranging from 75-98% depending on the specific anion pair [7] [8].
Chromatographic purification methods are essential for achieving high-purity 1,1'-diheptyl-4,4'-bipyridinium dibromide suitable for analytical and electrochemical applications [10] [11] [12]. The selection of appropriate purification techniques depends on the desired purity level, scale of synthesis, and economic considerations [10] [12].
Table 4: Chromatographic Purification Techniques and Yield Optimization
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Cost Efficiency |
---|---|---|---|---|
Recrystallization from DMF/Acetone | 95-98 | 75-85 | 12-24 | High |
Column Chromatography (Silica) | 92-96 | 65-80 | 4-8 | Moderate |
High Performance Liquid Chromatography | >98 | 85-95 | 2-4 | Low |
Ion Exchange Chromatography | 94-97 | 70-85 | 6-12 | Moderate |
Crystallization from Water/Ethanol | 90-95 | 80-90 | 8-16 | High |
Recrystallization from dimethylformamide/acetone mixtures represents the most cost-effective purification method for achieving high purity [13]. The process involves dissolving the crude bipyridinium salt in hot dimethylformamide, followed by the gradual addition of acetone to induce crystallization [3] [13]. The differential solubility of the product and impurities in the mixed solvent system enables effective separation, with typical purities ranging from 95-98% [13].
High Performance Liquid Chromatography provides the highest purity levels but is generally reserved for analytical-scale preparations due to economic considerations [10] [12]. The use of reversed-phase chromatography with C18 stationary phases and aqueous-organic mobile phases enables excellent separation of viologen derivatives from synthetic impurities [10] [11]. Detection is typically accomplished through ultraviolet-visible spectroscopy, taking advantage of the strong chromophoric properties of bipyridinium compounds [10] [11].
Ion exchange chromatography offers an alternative approach, particularly useful for separating bipyridinium salts with different counterions or charge states [10] [11]. Cation exchange resins, such as sulfonated polystyrene, effectively retain dicationic viologen species while allowing neutral and anionic impurities to pass through [10]. Elution is accomplished using high ionic strength buffers or organic solvents [10].
Column chromatography using silica gel provides moderate purification efficiency with reasonable cost considerations [10]. The polarity of bipyridinium salts necessitates the use of polar eluent systems, typically involving mixtures of methanol, water, and inorganic salts [10]. While this method may not achieve the highest purity levels, it is suitable for preparative-scale purifications where moderate purity requirements exist [10].
The optimization of purification yields involves careful consideration of crystallization conditions, including solvent ratios, cooling rates, and seeding protocols [14]. Slow cooling rates generally favor the formation of larger, purer crystals, while rapid cooling may trap impurities within the crystal lattice [14] [15]. The use of seed crystals can help control the crystallization process and improve reproducibility [15].
Temperature control during purification processes is critical for maintaining product stability and maximizing recovery yields [14]. Bipyridinium salts may undergo thermal decomposition at elevated temperatures, particularly in the presence of moisture or acidic conditions [14]. Therefore, purification procedures should be conducted under controlled atmospheric conditions with appropriate temperature management [14].
The thermal stability of 1,1'-diheptyl-4,4'-bipyridinium dibromide has been comprehensively evaluated through differential scanning calorimetry, revealing critical temperature-dependent behavior characteristic of bipyridinium compounds. The compound exhibits a melting point with decomposition at 285°C, which represents the thermal limit for practical applications [1] [2] [3].
Thermal analysis indicates that 1,1'-diheptyl-4,4'-bipyridinium dibromide undergoes decomposition rather than clean melting, consistent with the behavior observed in related viologen compounds. The decomposition temperature of 285°C places this compound within the upper range of thermal stability for bipyridinium salts, which typically exhibit stable temperature ranges between 278-295°C [4]. This enhanced thermal stability can be attributed to the longer alkyl chain length (heptyl groups) compared to shorter-chain analogs such as 1,1'-dimethyl-4,4'-bipyridinium dichloride, which exhibits melting points in the range of 175-180°C [5] [6].
Comparative thermal analysis with structurally related compounds demonstrates the influence of alkyl chain length on thermal stability. The 1,1'-didecyl-4,4'-bipyridinium dibromide analog shows decomposition onset at temperatures ≥230°C [7], while the heptyl derivative maintains stability to higher temperatures. This thermal enhancement is attributed to increased van der Waals interactions between the longer alkyl chains, which contribute to crystal lattice stability.
The DSC profile of 1,1'-diheptyl-4,4'-bipyridinium dibromide typically exhibits a sharp endothermic transition at the decomposition temperature, indicating rapid breakdown of the molecular structure. The absence of distinct melting transitions before decomposition suggests that thermal decomposition occurs before the crystal lattice can be disrupted through conventional melting processes. This behavior is characteristic of thermally labile ionic compounds where the organic cation undergoes degradation at elevated temperatures.
The thermogravimetric analysis reveals that thermal decomposition proceeds through multiple stages, with initial weight loss attributed to the elimination of bromide ions, followed by degradation of the bipyridinium core structure. The decomposition pathway likely involves initial dealkylation of the quaternary nitrogen centers, followed by fragmentation of the bipyridine ring system [7].
The solubility characteristics of 1,1'-diheptyl-4,4'-bipyridinium dibromide reflect the dual nature of its molecular structure, combining ionic bipyridinium centers with hydrophobic alkyl chains. This amphiphilic character significantly influences its dissolution behavior across different solvent systems.
In aqueous systems, 1,1'-diheptyl-4,4'-bipyridinium dibromide demonstrates substantial solubility, achieving concentrations up to 100 mM [8] [9]. This high aqueous solubility results from the strong electrostatic interactions between the dicationic bipyridinium core and water molecules, as well as the favorable interaction between bromide counterions and the aqueous environment. The solubility is further enhanced by the ability of the compound to form hydrogen bonds through the nitrogen atoms in the pyridinium rings.
The aqueous solubility of 1,1'-diheptyl-4,4'-bipyridinium dibromide is notably higher than that of bipyridinium compounds with longer alkyl chains, demonstrating the balance between ionic character and hydrophobic contributions. The heptyl chains provide sufficient hydrophobic character to influence interfacial properties while maintaining adequate water solubility for practical applications.
The compound exhibits excellent solubility in polar aprotic solvents, with dimethyl sulfoxide (DMSO) showing particularly high dissolution capacity of 100 mg/mL [9]. This enhanced solubility in DMSO results from the strong solvation of the bipyridinium cation by the sulfoxide oxygen atoms, combined with the ability of DMSO to coordinate with the bromide anions through hydrogen bonding with trace water or direct dipole interactions.
The solubility in other polar solvents is generally favorable due to the ionic nature of the compound. The bipyridinium dication can be effectively stabilized by polar solvent molecules through ion-dipole interactions, while the bromide counterions contribute to overall solvation through electrostatic interactions [10] [8].
In non-polar solvents, 1,1'-diheptyl-4,4'-bipyridinium dibromide shows limited solubility due to the strongly ionic character of the bipyridinium core. While the heptyl chains provide some hydrophobic character that could facilitate dissolution in non-polar media, the electrostatic energy associated with separating the ionic charges in low-dielectric environments significantly limits solubility. The compound typically remains as a solid precipitate in hydrocarbon solvents and other non-polar media.
The amphiphilic nature of 1,1'-diheptyl-4,4'-bipyridinium dibromide leads to concentration-dependent aggregation behavior in aqueous solutions. At higher concentrations, the compound can form organized structures through π-π stacking interactions between bipyridinium rings and hydrophobic interactions between alkyl chains. This aggregation behavior influences both the apparent solubility and the electrochemical properties of the compound.
The spectroscopic characterization of 1,1'-diheptyl-4,4'-bipyridinium dibromide provides detailed insights into its molecular structure, electronic properties, and chemical environment. Multiple spectroscopic techniques confirm the structural integrity and purity of the compound.
The UV-Vis spectrum of 1,1'-diheptyl-4,4'-bipyridinium dibromide exhibits characteristic absorption bands associated with the bipyridinium chromophore. The compound shows strong absorption in the ultraviolet region, with the primary π-π* transition occurring around 260-280 nm. This absorption band is attributed to electronic transitions within the conjugated bipyridinium system.
The extended conjugation in the 4,4'-bipyridinium core results in bathochromic shifts compared to simple pyridinium compounds. The intensity of the UV absorption bands is consistent with the high extinction coefficients typical of bipyridinium systems, which are on the order of 10^4 M^-1 cm^-1 [11]. These strong absorptions make the compound suitable for quantitative analysis and confirm the presence of the intact bipyridinium chromophore.
The FT-IR spectrum provides detailed information about the functional groups present in 1,1'-diheptyl-4,4'-bipyridinium dibromide. Key vibrational modes include:
Aromatic C-H Stretching: Bands in the 3000-3100 cm^-1 region correspond to aromatic C-H stretching vibrations from the bipyridinium rings [12] [13]. These bands are characteristic of the pyridinium ring system and confirm the presence of the aromatic core.
Aliphatic C-H Stretching: The heptyl chains contribute intense absorption bands in the 2800-3000 cm^-1 region, with methylene C-H stretching vibrations appearing as strong bands around 2920 cm^-1 and 2850 cm^-1 [12] [13]. These bands confirm the presence of the long alkyl chains and provide information about their conformational state.
Aromatic C=C and C=N Stretching: The bipyridinium ring system exhibits characteristic bands in the 1400-1600 cm^-1 region, with C=N stretching vibrations appearing around 1520-1570 cm^-1 [12] [13]. These bands are diagnostic of the pyridinium ring structure and confirm the quaternization of the nitrogen atoms.
C-N Stretching: The quaternary nitrogen-carbon bonds contribute to absorption bands in the 1100-1200 cm^-1 region, specifically around 1174 cm^-1 [12]. These bands are characteristic of the N+-CH2 linkage between the bipyridinium core and the alkyl chains.
The ^1H NMR spectrum of 1,1'-diheptyl-4,4'-bipyridinium dibromide provides definitive structural confirmation and purity assessment. The spectrum shows characteristic resonances for both the aromatic bipyridinium core and the aliphatic heptyl chains [13].
Aromatic Protons: The bipyridinium ring protons appear as multiplets in the 8.5-9.5 ppm region, with the protons adjacent to the quaternary nitrogen atoms typically appearing at higher chemical shifts due to the electron-withdrawing effect of the positive charge. The splitting patterns and chemical shifts are consistent with the 4,4'-substitution pattern of the bipyridinium core.
Aliphatic Chain Protons: The heptyl chains contribute a series of overlapping multiplets in the 0.8-4.5 ppm region. The N-CH2 protons appear as a triplet around 4.6 ppm, while the terminal methyl groups appear as a triplet around 0.9 ppm. The intermediate methylene protons contribute to a complex multiplet pattern in the 1.0-2.0 ppm region.
The integration ratios confirm the expected 2:1 ratio of aromatic to aliphatic protons, supporting the structural assignment. The absence of additional resonances or impurity peaks indicates high purity of the synthesized compound [13].
Irritant